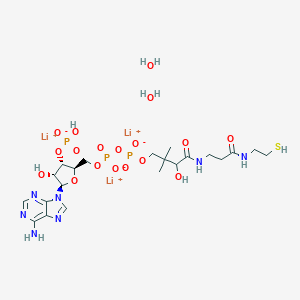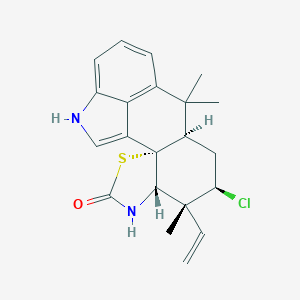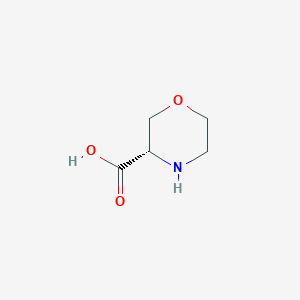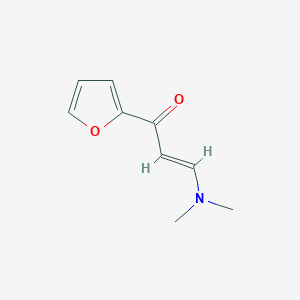
4-Acétylpyridine oxime
Vue d'ensemble
Description
4-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, featuring an acetyl group at the fourth position and an oxime functional group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 4-Acetylpyridine oxime, like other oximes, is acetylcholinesterase (AChE) . AChE is an essential enzyme for the termination of cholinergic synaptic transmission. Oximes are renowned for their ability to reactivate this enzyme .
Mode of Action
The mechanism of action of oximes, including 4-Acetylpyridine oxime, involves the reactivation of AChE . This is achieved by the oxime’s interaction with the enzyme, leading to its reactivation .
Biochemical Pathways
Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . This wide range of targets indicates that oximes can affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 136155 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Oximes, including 4-Acetylpyridine oxime, are known to display toxic effects on a cellular level . These effects could be explained beyond their action on AChE, indicating that the compound’s action results in molecular and cellular effects .
Action Environment
The action of 4-Acetylpyridine oxime, like other chemical compounds, can be influenced by various environmental factors. For instance, the thermal degradation of polymers, including oximes, has been studied, indicating that temperature can influence the stability and efficacy of these compounds . .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Acetylpyridine oxime is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 4-Acetylpyridine oxime in animal models . Future studies should aim to investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Acetylpyridine oxime can be synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride. The process involves dissolving hydroxylamine hydrochloride in water and adding it to an aqueous sodium hydroxide solution. The 4-acetylpyridine is then added to this mixture, resulting in the formation of a precipitate. The reaction is typically carried out at low temperatures (0–5°C) to ensure optimal yield .
Industrial Production Methods: In industrial settings, the synthesis of 4-acetylpyridine oxime follows similar principles but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The product is often recrystallized to obtain the pure E-isomer, which is the desired form for most applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetylpyridine oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
- 3-Acetylpyridine oxime
- 2-Acetylpyridine oxime
- 4-Hydroxyacetophenone oxime
- 4-Hydroxybenzaldehyde oxime
Comparison: 4-Acetylpyridine oxime is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher thermal stability and antimicrobial activity, making it particularly valuable in biomedical applications .
Propriétés
IUPAC Name |
(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-99-6 | |
| Record name | Ethanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ACETYLPYRIDINE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial properties of 4-acetylpyridine oxime and its derivatives?
A: Research indicates that 4-acetylpyridine oxime and its terpolymers exhibit significant antimicrobial activity against a broad spectrum of microorganisms. A study demonstrated the potent inhibitory effect of terpolymers incorporating 4-acetylpyridine oxime, formaldehyde, and either 4-hydroxyacetophenone or 4-hydroxybenzaldehyde against Gram-positive and Gram-negative bacteria, as well as fungi []. This antimicrobial efficacy suggests potential applications in developing novel antimicrobial agents.
Q2: How does the structure of 4-acetylpyridine oxime influence its incorporation into polymers?
A: The structure of 4-acetylpyridine oxime, featuring both an oxime group and a pyridine ring, enables its facile incorporation into polymeric structures. Specifically, the oxime group can react with aldehydes like formaldehyde, while the pyridine ring provides a site for further modification or cross-linking. This versatility allows for the synthesis of diverse terpolymers with tailored properties [, ].
Q3: What insights do thermal studies provide about the stability and degradation of 4-acetylpyridine oxime-based terpolymers?
A: Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), have been employed to investigate the stability and degradation behavior of terpolymers containing 4-acetylpyridine oxime. These studies revealed valuable information about the thermal stability of these materials and provided insights into their degradation mechanisms. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, shed light on the degradation kinetics []. Additionally, the application of empirical kinetic models and generalized master plots contributed to a deeper understanding of the degradation pathways of these terpolymers.
Q4: How is 4-acetylpyridine oxime synthesized?
A: 4-Acetylpyridine oxime is synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride []. This reaction typically yields the (E)-isomer of the oxime.
Q5: Beyond antimicrobial applications, what other potential uses have been explored for 4-acetylpyridine oxime and its derivatives?
A: While antimicrobial activity represents a prominent area of interest, research has also explored the potential of 4-acetylpyridine oxime derivatives in other domains. For instance, these compounds have shown promise as potential acetylcholinesterase ligands [], suggesting possible applications in addressing neurological disorders or as insecticides.
Q6: What spectroscopic techniques are commonly used to characterize 4-acetylpyridine oxime and its derivatives?
A: Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy are routinely employed for the structural characterization of 4-acetylpyridine oxime and its polymeric derivatives []. FT-IR analysis helps identify characteristic functional groups, while 1H NMR provides detailed information about the proton environments within the molecule, aiding in structural elucidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)








![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)

